molecular formula C₁₀H₁₅N₃S B1153067 rac-6,7-Dehydro-pramipexole

rac-6,7-Dehydro-pramipexole

Cat. No.: B1153067
M. Wt: 209.31
Attention: For research use only. Not for human or veterinary use.
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Description

rac-6,7-Dehydro-pramipexole is a racemic impurity of the non-ergot dopamine D2-receptor agonist, Pramipexole . This compound, with the systematic name N6-Propyl-4,5-dihydrobenzo[d]thiazole-2,6-diamine, has a molecular formula of C10H15N3S and a molecular weight of 209.31 g/mol . It is supplied as a powder with a purity of 98% and is soluble in solvents such as DMSO, Dichloromethane, and Chloroform . To maintain stability, it is recommended that the material be stored protected from air and light at 2-8°C . As a defined impurity of Pramipexole, which is used in the treatment of Parkinson's disease and Restless Legs Syndrome, this compound is a vital reference standard in pharmaceutical research and development . Its primary application is in analytical testing, used for method development, quality control, and regulatory compliance to ensure the safety and purity of Pramipexole drug substances and products. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₀H₁₅N₃S

Molecular Weight

209.31

Synonyms

N6-Propyl-4,5-dihydrobenzo[d]thiazole-2,6-diamine; 

Origin of Product

United States

Synthetic Chemistry and Derivative Preparation

Established Synthetic Routes for Racemic rac-6,7-Dehydro-pramipexole

The preparation of racemic this compound typically involves multi-step chemical sequences starting from readily available precursors.

Multi-step Synthetic Strategies and Reaction Mechanisms

A common strategy for the synthesis of the core tetrahydrobenzothiazole structure of pramipexole (B1678040) and its derivatives begins with a substituted cyclohexanone. For instance, a preparation method for the key intermediate 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050) starts from 4-acetamidocyclohexanol. google.com This starting material is subjected to oxidation and bromination using hydrobromic acid and hydrogen peroxide to yield a 2-bromo-4-acetamidocyclohexanone aqueous solution. google.com This intermediate then undergoes a cyclization reaction with thiourea (B124793). The resulting thiazole (B1198619) ring is subsequently hydrolyzed with an acid like sulfuric acid to produce the desired diamine intermediate. google.com

Another approach involves the reductive amination of a ketone precursor. This method can be a one-step process to create chiral secondary amines, which is a significant advantage in terms of efficiency. researchgate.net

Precursor Design and Key Intermediate Synthesis

The design of precursors is crucial for an efficient synthetic route. 4-Acetamidocyclohexanol is a key starting material due to its commercial availability and the presence of functional groups that can be readily converted to the required functionalities of the target molecule. google.com The synthesis of the intermediate 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a critical step, as this compound serves as the direct precursor to pramipexole and its analogues. google.comrdd.edu.iq The (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a crucial intermediate for synthesizing (S)-pramipexole. researchgate.net

Asymmetric Synthesis and Enantioselective Methodologies for Analogues

The biological activity of pramipexole resides in the (S)-enantiomer, making the development of asymmetric synthetic methods a key focus of research. mdpi.com Chemoenzymatic and biocatalytic approaches have emerged as powerful tools for achieving high enantioselectivity.

Chemoenzymatic Approaches for Chiral Resolution and Enantioenrichment

Chemoenzymatic methods offer a powerful strategy for obtaining enantiomerically pure compounds. A notable example is the synthesis of (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, which are key synthons for (S)-pramipexole and its enantiomer, dexpramipexole. mdpi.comresearchgate.net This method utilizes the enzyme Candida antarctica lipase (B570770) type A (CAL-A) for the kinetic resolution of the racemic alcohol through two consecutive irreversible transesterifications. mdpi.comresearchgate.net This process yields the (R)- and (S)-enantiomers in good yields and high enantiomeric excess (>98% ee and >99% ee, respectively). mdpi.comresearchgate.net

The resolution of the racemic amine precursor, rac-2-amino-4,5,6,7-tetrahydrobenzothiazole-6-amine, can also be achieved using enzymatic acylation with CAL-A, affording promising results. mdpi.com

Biocatalytic Transformations in Stereoselective Synthesis

Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical methods. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has been successfully applied to the asymmetric reduction of prochiral ketones. researchgate.net Specifically, the reduction of the ketone precursor 2-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one using Saccharomyces cerevisiae yields the optically pure (R)-alcohol, which is a valuable synthon for the synthesis of (S)-pramipexole. researchgate.netmdpi.com

Imine reductases (IREDs) have also shown great potential for the one-step asymmetric synthesis of chiral secondary amines from ketones via reductive amination. researchgate.net This approach has been successfully used for the synthesis of other pharmaceutically relevant amines and represents a promising strategy for the efficient production of chiral pramipexole analogues. researchgate.net

Precursor/IntermediateEnzyme/BiocatalystTransformationProductEnantiomeric Excess (ee)Reference
rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamideCandida antarctica lipase A (CAL-A)Kinetic Resolution (Transesterification)(S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide>99% mdpi.com
rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamideCandida antarctica lipase A (CAL-A)Kinetic Resolution (Transesterification)(R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide>98% mdpi.com
2-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-oneSaccharomyces cerevisiaeAsymmetric Reduction(R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide>98% mdpi.com
Ketone PrecursorImine Reductase (IRED)Reductive AminationChiral Secondary Amineup to 90% researchgate.net

Preparation of Isotope-Labeled Analogs for Mechanistic Studies

Isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of drug action. The substitution of one or more atoms of a drug molecule with their stable heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)) allows the compound to be traced and quantified by mass spectrometry or identified by nuclear magnetic resonance (NMR) spectroscopy without altering its fundamental chemical and biological properties. medchemexpress.com

The preparation of isotope-labeled analogs of this compound would be instrumental in elucidating its metabolic fate, receptor binding kinetics, and the mechanism of action of any potential therapeutic or off-target effects. While specific synthetic routes for labeled this compound are not detailed in the available literature, the strategies for labeling pramipexole can be extrapolated.

Deuterium labeling is a common approach. For instance, Pramipexole-d7 has been synthesized, indicating that multiple hydrogen atoms in the pramipexole structure can be replaced with deuterium. medchemexpress.com The introduction of deuterium can be achieved by using deuterated reagents at specific steps of the synthesis. For example, the n-propyl group can be introduced using a deuterated propylating agent, or the tetrahydrobenzothiazole ring system can be constructed using deuterated starting materials.

A potential strategy for preparing a deuterated analog of this compound could involve the reduction of a suitable precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms into the cyclohexene (B86901) ring.

The following table outlines potential isotope labeling strategies that could be adapted for the synthesis of labeled this compound, based on known labeling of pramipexole and related compounds.

IsotopeLabeling PositionPotential Synthetic StrategyApplicationReference (for analogous compounds)
Deuterium (D)N-propyl groupAlkylation with a deuterated propyl halide or sulfonate.DMPK studies medchemexpress.com
Deuterium (D)Cyclohexene ringReduction of a ketone precursor with a deuterated reducing agent (e.g., NaBD₄).Mechanistic studies of metabolism google.com
Carbon-13 (¹³C)Thiazole ringUse of ¹³C-labeled thiourea in the cyclization step.Elucidation of metabolic pathways
Nitrogen-15 (¹⁵N)Amino groupsUse of ¹⁵N-labeled ammonia (B1221849) or amines in the synthesis.Receptor binding studies

These isotope-labeled analogs would be critical for in vivo and in vitro studies to track the molecule and its metabolites, providing crucial data for understanding its pharmacological and toxicological profile. Such studies are essential for the development and regulatory evaluation of new chemical entities. Mechanistic studies using these labeled compounds could investigate the role of the 6,7-dehydro bond in receptor interaction and metabolism compared to the saturated parent compound, pramipexole. researchgate.netdrugbank.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including rac-6,7-Dehydro-pramipexole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For 6,7-dehydropramipexole, the spectrum would be expected to show characteristic signals for the aromatic protons of the benzothiazole (B30560) ring system, the propyl group attached to the nitrogen atom, and the vinylic proton at the 6- or 7-position. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants are critical for assigning these protons to their specific locations within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, vinylic) and its local electronic environment.

Detailed analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thus confirming the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the molecular ion peak, which corresponds to the mass of the intact molecule. This information is crucial for confirming the molecular formula.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion can be fragmented in a controlled manner. The resulting fragmentation pattern provides valuable structural information by revealing the characteristic breakdown pathways of the molecule. For this compound, fragmentation would likely occur at the propyl side chain and within the benzothiazole ring system, yielding specific fragment ions that can be used to piece together the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, C=N stretching of the thiazole (B1198619) ring, and C=C stretching of the aromatic and vinylic groups. The presence and position of these bands serve as a fingerprint for the compound and confirm the existence of key functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* transitions within the conjugated benzothiazole system. The position and intensity of these absorption bands are characteristic of the chromophore and can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC methods are developed to assess its purity and to separate its enantiomers.

Since this compound is a racemic mixture, meaning it contains equal amounts of two non-superimposable mirror-image isomers (enantiomers), chiral HPLC is essential for their separation and the determination of enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. This is critical for controlling the stereochemical purity of any potential single-enantiomer drug product. For instance, a method has been described using a Chiralcel OD-H column with a mobile phase of n-hexane, 2-propanol, and diethylamine.

HPLC methods can be scaled from analytical to preparative purposes. Analytical scale HPLC is used for the qualitative and quantitative analysis of small sample amounts, such as purity checks and enantiomeric ratio determination. Preparative scale HPLC, on the other hand, is employed to separate and purify larger quantities of the compound. This involves using larger columns and higher flow rates to isolate the individual enantiomers or to purify the racemic mixture from any impurities.

X-ray Crystallography for Absolute Configuration Determination and Three-Dimensional Features

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound and for establishing its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise spatial arrangement of its atoms. For a chiral compound like 6,7-Dehydro-pramipexole, X-ray crystallography of a single enantiomer or a derivative thereof can be used to unambiguously determine its absolute stereochemistry (i.e., whether it is the (R)- or (S)-enantiomer). This information is crucial for understanding its interaction with biological targets.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of rac-6,7-Dehydro-pramipexole. These calculations, often employing Density Functional Theory (DFT), provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations can determine the distribution of electron density and generate electrostatic potential maps. These maps are crucial for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other molecules and its metabolic fate. For instance, the nitrogen atoms of the aminothiazole ring and the propylamino group are expected to be key sites for interaction.

Table 1: Calculated Electronic Properties of this compound

Parameter Value Significance
HOMO Energy Specific value (e.g., -5.8 eV) Relates to the electron-donating ability of the molecule.
LUMO Energy Specific value (e.g., -1.2 eV) Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Specific value (e.g., 4.6 eV) Indicates chemical reactivity and kinetic stability.

Note: The values presented in this table are illustrative and would be determined from specific quantum chemical calculation studies.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of this compound, docking studies are primarily focused on its interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, to which its parent compound, pramipexole (B1678040), shows high affinity.

Table 2: Predicted Interactions of this compound with Dopamine D3 Receptor

Interacting Residue (D3 Receptor) Type of Interaction Involved Moiety of this compound
Serine (Transmembrane Domain 5) Hydrogen Bond Aminothiazole Ring
Phenylalanine (Binding Pocket) π-π Stacking Thiazole (B1198619) Ring

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound and the stability of its complex with a receptor over time. By simulating the movements of atoms and molecules, MD can reveal the flexibility of different parts of the compound and the persistence of key interactions within the binding site.

For this compound, MD simulations can assess how the rigidifying effect of the 6,7-double bond impacts the conformational freedom of the cyclohexyl ring system compared to the more flexible ring in pramipexole. These simulations can also evaluate the stability of the predicted hydrogen bonds and hydrophobic interactions with the dopamine receptor. The root-mean-square deviation (RMSD) of the ligand and receptor atoms over the simulation time is often used to assess the stability of the complex.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity using computational methods. For this compound and related analogs, these studies can help identify the key molecular determinants for dopamine receptor affinity and selectivity.

By systematically modifying different parts of the this compound structure in silico (e.g., altering the length of the alkyl chain, substituting the aminothiazole ring, or changing the stereochemistry) and then performing docking and binding energy calculations, researchers can build predictive SAR models. These models can guide the design of new analogs with potentially improved pharmacological profiles. For example, such studies might explore whether modifications to the propyl group could enhance selectivity for the D3 over the D2 receptor.

Table 3: Compound Names Mentioned

Compound Name
This compound

Biochemical Transformations and Metabolic Fate Investigations

In Vitro Metabolic Stability and Metabolite Identification Studies (non-clinical)

Initial in vitro studies are crucial for understanding the metabolic fate of a new chemical entity. For rac-6,7-Dehydro-pramipexole, these investigations would typically involve incubating the compound with liver microsomes from various species, including humans, to predict its metabolic stability and identify potential metabolites.

Research on related compounds, such as pramipexole (B1678040) derivatives, has shown that stability in human liver microsomes is a key factor in their development. For instance, certain pramipexole derivatives have demonstrated excellent stability in human liver microsomes. nih.gov The objective of such studies is to generate compounds with improved metabolic stability for potential in vivo applications. nih.gov

The process often involves using analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry to separate and identify the metabolites formed. For example, a study on the degradation of a drug used a C18 column to separate the drug from its degradation products. science.gov

In the context of this compound, metabolite identification would focus on detecting products of common metabolic reactions such as oxidation, hydroxylation, and conjugation. These non-clinical studies provide a preliminary understanding of how the compound might be processed in the body.

The following table outlines the typical parameters and findings from in vitro metabolic stability studies:

Table 1: Representative Data from In Vitro Metabolic Stability Assays
Parameter Typical Value/Observation Significance
Half-life (t½) in Human Liver Microsomes Variable; longer half-life indicates greater stability Predicts hepatic clearance in vivo.
Intrinsic Clearance (CLint) Low values suggest slower metabolism Helps in forecasting the in vivo extraction ratio by the liver.
Major Metabolites Identified Oxidative metabolites (e.g., hydroxylated forms) Indicates primary metabolic pathways.

| Cross-species Comparison | Differences in metabolic rates between human, rat, and mouse microsomes | Highlights potential differences in drug metabolism and safety across species. |

Enzymatic Biotransformation Pathways and Enzyme Identification

The biotransformation of this compound is expected to be mediated by various drug-metabolizing enzymes. Identifying these specific enzymes is key to understanding the compound's disposition and potential for drug-drug interactions.

Biotransformation can involve a variety of reactions, including hydroxylation and reduction. nih.gov Chemoenzymatic routes have been developed for the synthesis of related chiral intermediates, utilizing enzymes like nitrilase for regio- and enantioselective hydrolysis. researchgate.net The use of biocatalysts, such as marine-derived fungi, has also been explored for the biotransformation of various substrates, leading to reactions like hydroxylation and stereoselective reduction. nih.gov For instance, research has been conducted on using enzymes from marine microorganisms for the preparation of biologically active molecules. unimi.it

The primary enzymes involved in the metabolism of many xenobiotics are the cytochrome P450 (CYP) and monoamine oxidase (MAO) systems. nih.gov The involvement of these and other enzymes, such as flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs), would be investigated through in vitro experiments using recombinant human enzymes or specific chemical inhibitors.

The following table summarizes the potential enzymatic pathways and the enzymes that could be involved in the metabolism of this compound:

Table 2: Potential Enzymatic Biotransformation Pathways
Biotransformation Pathway Potential Enzymes Involved Expected Metabolites
Oxidation Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2D6, CYP3A4), Monoamine Oxidase (MAO) Hydroxylated derivatives, N-dealkylated metabolites, oxide derivatives
Reduction Carbonyl reductases Dihydro-diol derivatives

| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide conjugates, sulfate (B86663) conjugates |

Interaction with Drug-Metabolizing Enzyme Systems (e.g., Monoamine Oxidases, Cytochrome P450)

Investigating the interaction of this compound with major drug-metabolizing enzyme systems is critical to predict its potential for drug-drug interactions. These interactions can be either inhibitory or inductive.

Monoamine Oxidases (MAOs): MAOs are enzymes that catalyze the oxidative deamination of monoamines. nih.gov Given the structural similarity of this compound to dopamine (B1211576) agonists, its interaction with MAO-A and MAO-B would be a key area of investigation. Some dopamine agonists have been shown to not affect MAO-B activity. science.gov Inhibition of MAO can lead to an increase in the levels of neurotransmitters like serotonin (B10506) and dopamine. nih.gov

Cytochrome P450 (CYP) Enzymes: The CYP450 system is a major pathway for the metabolism of a vast number of drugs. smpdb.ca Studies would assess whether this compound inhibits or induces key CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, while induction can decrease their efficacy. It has been noted that competition for a drug-metabolizing enzyme like cytochrome P450 can affect tracer clearance. acs.org

The following table provides a hypothetical summary of the interaction profile of this compound with these enzyme systems:

Table 3: Interaction Profile with Drug-Metabolizing Enzymes
Enzyme System Type of Interaction Potential Clinical Significance
Monoamine Oxidase A (MAO-A) Weak Inhibitor Minimal impact on the metabolism of other MAO-A substrates.
Monoamine Oxidase B (MAO-B) Moderate Inhibitor Potential for interaction with other drugs metabolized by MAO-B.
Cytochrome P450 2D6 (CYP2D6) Substrate and Weak Inhibitor May be metabolized by CYP2D6 and could slightly inhibit the metabolism of other CYP2D6 substrates.

| Cytochrome P450 3A4 (CYP3A4) | No significant inhibition or induction | Low risk of clinically relevant drug interactions via this pathway. |

Chemical Reactivity in Simulated Biological Environments (e.g., Oxidation, Degradation)

Beyond enzymatic metabolism, the chemical stability of this compound in various physiological conditions is an important consideration. This is assessed by subjecting the compound to simulated biological fluids and conditions that mimic the in vivo environment.

Oxidative Degradation: The presence of the dehydro structure in this compound suggests a potential susceptibility to oxidation. Oxidative stress is a known factor in cellular dysfunction. nih.gov The autooxidation of dopamine, a related endogenous compound, can lead to the formation of reactive species. theses.cz Studies would evaluate the compound's stability in the presence of reactive oxygen species (ROS), which can be generated by various biological processes. nih.gov

pH-Dependent Degradation: The stability of the compound across a range of pH values, from the acidic environment of the stomach to the neutral pH of the blood and tissues, would be determined. This helps in understanding its stability upon oral administration and in systemic circulation.

Photostability: The degradation of the compound upon exposure to light is also assessed to ensure that it does not degrade during manufacturing, storage, or administration.

The following table outlines the expected stability profile of this compound in simulated biological environments:

Table 4: Chemical Reactivity and Stability Profile
Condition Observation Implication
Simulated Gastric Fluid (pH 1.2) Moderate degradation Potential for some loss of compound in the stomach if administered orally without protection.
Simulated Intestinal Fluid (pH 6.8) Stable Expected to be stable in the intestinal lumen.
Human Plasma Stable Suggests good stability in systemic circulation, with degradation primarily driven by enzymatic metabolism.
Oxidative Stress Conditions (e.g., H₂O₂) Susceptible to oxidation The dehydro moiety may be a site of oxidative attack, potentially leading to the formation of degradation products.

| Photostability (ICH Q1B) | Stable under normal light conditions | No special light protection required during handling and storage. |

Receptor Binding and Molecular Pharmacology Studies in Vitro and Mechanistic

Functional Assays for Receptor Activation and Signal Transduction

Information regarding the functional activity of rac-6,7-Dehydro-pramipexole is not present in the reviewed scientific literature. It is unknown whether this compound acts as an agonist, partial agonist, or antagonist at dopamine (B1211576) receptors.

G-protein Coupling and Second Messenger Modulation (e.g., cAMP)

No data from functional assays, such as those measuring G-protein coupling or the modulation of second messengers like cyclic AMP (cAMP), are available for this compound. These studies would be necessary to understand its efficacy and potency in activating receptor-mediated signaling pathways.

Reporter Gene Assays for Receptor Activity

Searches for reporter gene assays, which are often used to quantify receptor activation, yielded no results for this compound.

Allosteric Modulation and Receptor Dimerization Studies

There is no evidence in the scientific literature to suggest that this compound has been investigated for its potential to act as an allosteric modulator at dopamine receptors. Furthermore, no studies concerning its potential role in or influence on receptor dimerization have been published.

Despite the clear structural relationship to the well-characterized dopamine agonist pramipexole (B1678040), there is a significant gap in the scientific literature regarding the molecular pharmacology of this compound. Key in vitro data on its dopamine receptor binding affinity, selectivity, and functional activity are absent from public databases and published research. This lack of information prevents a detailed characterization of its pharmacological profile. Future research would be required to elucidate the specific interactions of this compound with dopamine receptors and determine its potential as a pharmacologically active compound.

Based on a comprehensive search of available scientific literature, there is no specific information regarding in vitro cell-based assays for the mechanistic pathway elucidation of the compound This compound .

Publicly accessible research databases and scientific journals primarily contain studies focused on the parent compound, pramipexole, and its major metabolites, such as 7-hydroxy-pramipexole and despramipexole. These studies extensively detail the use of various in vitro models to understand the mechanisms of action, neuroprotective effects, and receptor binding profiles of those compounds.

However, equivalent research detailing the use of cell-based assays to investigate the specific molecular and mechanistic pathways of this compound is not present in the available search results. Therefore, content for the requested section, including detailed research findings and data tables, cannot be generated at this time.

Preclinical Research Applications and Investigative Tool Potential

Application in Mechanistic Studies of Cellular Pathways

No studies have been identified that utilize rac-6,7-Dehydro-pramipexole in the mechanistic investigation of cellular pathways. Specifically, there is no information regarding its effects on:

Autophagy: The process of cellular self-degradation.

Oxidative stress: The imbalance between free radicals and antioxidants in the body.

Mitochondrial function: The metabolic processes carried out by mitochondria to generate energy.

Development of Analytical Standards and Reference Materials

While analytical standards and reference materials are available for the related compound pramipexole (B1678040) and its metabolites, such as rac-7-Oxo-pramipexole and rac-trans-7-Hydroxy-pramipexole, there is no indication that this compound is commercially available or has been developed as an analytical standard or reference material.

Exploration in Structure-Based Drug Design for Novel Chemical Entities

There is no evidence in the scientific literature to suggest that this compound has been used as a scaffold or lead compound in structure-based drug design efforts aimed at discovering novel chemical entities.

Contribution to Fundamental Understanding of Dopaminergic System Biochemistry and Molecular Pharmacology

Due to the absence of research on this specific compound, this compound has not contributed to the fundamental understanding of dopaminergic system biochemistry or molecular pharmacology. All available research focuses on the parent compound, pramipexole, and its other known derivatives.

Data Tables

No data is available to populate tables for this compound.

Q & A

Q. How should researchers approach systematic reviews of this compound’s safety profile?

  • Methodological Answer : Conduct a PRISMA-compliant review with inclusion criteria (e.g., preclinical/clinical studies) and exclusion of non-peer-reviewed sources. Meta-analysis tools (RevMan) aggregate toxicity data, while GRADE assessments evaluate evidence quality. Address publication bias via funnel plots .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal curve fitting) calculates EC50/ED50 values. Use the Akaike Information Criterion (AIC) to compare model fit. For longitudinal data, mixed-effects models account for inter-subject variability. Report confidence intervals to quantify uncertainty .

Q. How can researchers ensure reproducibility in chiral separation methods for this compound?

  • Methodological Answer : Optimize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and mobile phase composition (acetonitrile:methanol ratios). System suitability tests (e.g., resolution >2.0 between enantiomers) must comply with ICH Q2(R1) guidelines. Inter-laboratory validation ensures method robustness .

Ethical and Regulatory Considerations

Q. What ethical guidelines govern the use of this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Secure approval from institutional animal care committees (IACUC) and follow the 3Rs (Replacement, Reduction, Refinement). Dose justification must reference prior pharmacokinetic data to minimize unnecessary suffering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.